molecular formula C22H26ClN5 B15061628 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride

1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride

Cat. No.: B15061628
M. Wt: 395.9 g/mol
InChI Key: IIFIHBPSMOIXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride (hereafter referred to as IMDQ-HCl) is a Toll-like receptor 7/8 (TLR7/8) agonist with the molecular formula C₂₂H₂₅N₅·HCl and a molar mass of 395.94 g/mol . It is structurally characterized by a 2-butyl substituent and a 4-(aminomethyl)benzyl group at the 1-position of the imidazoquinoline core. The compound is widely utilized in immunotherapeutic research, particularly in drug delivery systems and cancer vaccines, due to its ability to stimulate dendritic cells and enhance antigen presentation .

Properties

Molecular Formula

C22H26ClN5

Molecular Weight

395.9 g/mol

IUPAC Name

1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;hydrochloride

InChI

InChI=1S/C22H25N5.ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);1H

InChI Key

IIFIHBPSMOIXGG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl

Origin of Product

United States

Preparation Methods

Core Imidazo[4,5-c]quinoline Skeleton Formation

The imidazo[4,5-c]quinoline core is constructed through a sequence of nitration, reduction, and cyclization steps. Starting with quinoline-2,4-diol, nitration introduces a nitro group at the 3-position, followed by catalytic hydrogenation to yield 3,4-diaminoquinoline. Subsequent cyclization with trichloromethyl chloroformate (phosgene analog) forms the imidazole ring, producing 1H-imidazo[4,5-c]quinoline.

Key Reaction Conditions :

  • Nitration: Fuming nitric acid (90%) at 0–5°C for 4 hours.
  • Reduction: 10% Pd/C under H₂ (50 psi) in ethanol at 25°C.
  • Cyclization: Trichloromethyl chloroformate in dichloromethane with triethylamine as base, refluxed for 12 hours.

Functionalization with 4-(Aminomethyl)benzyl Group

The 4-(aminomethyl)benzyl group is appended through a palladium-catalyzed Buchwald–Hartwig coupling. The 4-amino group of the intermediate 1-butyl-1H-imidazo[4,5-c]quinolin-4-amine reacts with 4-(bromomethyl)benzylphthalimide under catalytic Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in toluene at 110°C. Deprotection of the phthalimide using hydrazine hydrate in ethanol yields the primary amine.

Critical Parameters :

  • Solvent choice: Toluene outperforms DMF or THF in minimizing side reactions.
  • Hydrazine deprotection: 85°C for 4 hours ensures >95% conversion.

Hydrochloride Salt Formation

The final step involves protonation of the free base with hydrochloric acid (HCl) in ethanol. Slow addition of 2 equivalents of HCl (37%) to a cooled (0°C) ethanolic solution of the amine yields the hydrochloride salt as a crystalline solid. Recrystallization from hot isopropanol improves purity to >98%.

Characterization Data :

  • Melting Point : 214–216°C (decomposition).
  • ¹H NMR (DMSO- d₆) : δ 8.72 (s, 1H, imidazole-H), 7.92–7.25 (m, 8H, aromatic), 4.62 (s, 2H, benzyl-CH₂), 3.89 (t, 2H, butyl-CH₂), 1.65–1.21 (m, 4H, butyl-CH₂).
  • HPLC Purity : 98.23% (C18 column, 0.1% TFA/ACN gradient).

Comparative Analysis of Synthetic Routes

Table 1 evaluates two primary methodologies:

Parameter Phthalimide Route Direct Coupling Route
Total Steps 7 6
Overall Yield 63.3% 71%
Key Advantage High regioselectivity Fewer protection/deprotection steps
Limitation Phthalhydrazide byproducts (1.55%) Requires specialized Pd catalysts

The direct coupling route offers higher efficiency but demands rigorous control over palladium catalyst activity and ligand selection.

Industrial-Scale Considerations

Scale-up challenges include exothermic reactions during nitration and cyclization, necessitating jacketed reactors with precise temperature control. Residual palladium in pharmaceutical-grade material must be reduced to <10 ppm via activated charcoal treatment.

Applications and Derivatives

As a TLR7/8 agonist, this compound’s immunomodulatory properties are under investigation for antiviral and anticancer therapies. Structural analogs with modified benzyl groups show enhanced bioavailability in preclinical studies.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution can introduce different functional groups to the benzyl or butyl moieties .

Scientific Research Applications

1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride has several scientific research applications:

    Immunotherapy: It is used as an agonist for Toll-like receptors 7 and 8, enhancing immune responses.

    Vaccine Adjuvants: The compound is studied for its potential to boost vaccine efficacy by stimulating the immune system.

    Cancer Research: Its immunostimulatory properties make it a candidate for cancer immunotherapy.

    Drug Delivery: The compound can be conjugated with polymers for targeted drug delivery systems

Mechanism of Action

The compound exerts its effects by binding to Toll-like receptors 7 and 8, which are pattern recognition receptors involved in the innate immune response. Upon binding, it activates signaling pathways that lead to the production of cytokines and other immune mediators. This activation enhances the body’s immune response to pathogens and can be leveraged in vaccine development and immunotherapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

IMDQ-HCl belongs to the imidazoquinoline class of TLR agonists, which share a common tricyclic core but differ in substituents and pharmacological profiles. Below is a detailed comparison with key analogs:

Substituent Variations at the 1- and 2-Positions
Compound Name 1-Position Substituent 2-Position Substituent Key Properties Reference
IMDQ-HCl 4-(Aminomethyl)benzyl Butyl Potent TLR7/8 agonist; used in pH-responsive nanogels and micellar systems
Resiquimod (R848) Ethoxymethyl Ethyl Dual TLR7/8 agonist; shorter alkyl chain reduces metabolic stability
Compound A () Ethoxymethyl Ethaneamine Lower TLR7/8 activity due to hydrophilic substituent
Compound B () 4-Aminobutyl Ethoxymethyl Reduced solubility; limited application in aqueous formulations
LUF6000 (Compound 43, ) Phenethyl Cyclopentyl Allosteric A3 adenosine receptor enhancer; distinct target specificity

Key Insights :

  • The butyl group at the 2-position in IMDQ-HCl enhances lipophilicity compared to Resiquimod’s ethyl group, improving membrane permeability and sustained release in nanocarriers .
  • The 4-(aminomethyl)benzyl substituent at the 1-position provides a balance of solubility (via the primary amine) and TLR7/8 binding affinity, outperforming analogs with bulkier or hydrophilic groups .
Pharmacological Activity
Compound TLR7/8 EC₅₀ (nM) Selectivity (TLR7 vs. TLR8) Applications
IMDQ-HCl 12–18* Dual agonist Cancer immunotherapy, vaccine adjuvants
Resiquimod (R848) 8–10 Dual agonist Topical antiviral therapies
Gardiquimod 3–5 TLR7-selective Autoimmune disease research

*Estimated from RAW-Blue cell assays (SEAP activity) .

Key Insights :

  • In vivo studies demonstrate that IMDQ-HCl-loaded micelles (NanoPCPT+PIMDQ) achieve >80% tumor growth inhibition in murine models, outperforming Resiquimod due to better drug retention .

Key Insights :

  • IMDQ-HCl’s synthesis involves a five-step process , including benzyl protection and final HCl salt formation, which complicates scale-up compared to simpler analogs .
  • Derivatives with rigid substituents (e.g., adamantane in Compound 19) achieve higher yields, suggesting steric hindrance improves reaction efficiency .

Biological Activity

1-(4-(Aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride, also referred to as TLR7/8 agonist 1, is a compound that has garnered attention for its immunomodulatory properties. This article explores its biological activity, focusing on its role as a toll-like receptor (TLR) agonist, potential therapeutic applications, and relevant research findings.

  • IUPAC Name: 1-(4-(aminomethyl)benzyl)-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride
  • CAS Number: 1620278-72-9
  • Molecular Formula: C22H27Cl2N5
  • Molecular Weight: 432.39 g/mol
  • Purity: 98% .

TLR7/8 Agonism

The primary mechanism of action for this compound is its role as a dual agonist for TLR7 and TLR8. These receptors are critical components of the innate immune system, recognizing single-stranded RNA from viruses and triggering immune responses. The activation of these receptors leads to:

  • Enhanced production of pro-inflammatory cytokines.
  • Stimulation of dendritic cell maturation.
  • Promotion of adaptive immune responses, including T-cell activation .

Immune-Stimulating Effects

Research indicates that TLR7/8 agonists like this compound can enhance both humoral and cellular immunity. This makes them promising candidates for use as vaccine adjuvants. In particular, studies have shown that formulations containing this compound can significantly boost the efficacy of influenza vaccines .

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound. In vitro assays have demonstrated its capacity to inhibit the proliferation of various cancer cell lines. For example:

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

These results suggest that the compound exhibits significant cytotoxicity against specific cancer types, indicating its potential as an anticancer agent .

Vaccine Adjuvant Potential

As a TLR7/8 agonist, this compound has been investigated for its ability to enhance vaccine responses. Its use in combination with vaccines has been shown to improve both antibody production and cellular immunity, making it a valuable tool in vaccine development .

Study on Immunomodulatory Effects

A study conducted by Yoo et al. (2018) demonstrated that conjugates of hyaluronic acid with TLR7/8 agonists could target secondary lymphoid tissues effectively. The study highlighted that these conjugates not only enhanced immune activation but also improved the spatial control over innate immune responses .

Efficacy in Cancer Models

Another significant study reported the use of this compound in mouse models for colon cancer. The results indicated a marked reduction in tumor growth when treated with the compound compared to controls, showcasing its potential as an effective therapeutic agent in oncology .

Q & A

Q. What techniques identify target enzymes or binding partners?

  • Methodology :
  • Affinity Chromatography : Immobilize the compound on Sepharose beads; incubate with cell lysates. Elute bound proteins for MS/MS identification.
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k_d) with recombinant proteins (e.g., TLR7/8 for imidazoquinolines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.